

# DiSulfo-Cy5 Alkyne: Applications in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597474

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**DiSulfo-Cy5 alkyne** is a water-soluble, bright, and photostable far-red fluorescent probe ideally suited for super-resolution microscopy (SRM) techniques such as stochastic optical reconstruction microscopy (STORM) and DNA point accumulation for imaging in nanoscale topography (DNA-PAINT). Its alkyne group allows for covalent labeling of azide-modified biomolecules via a highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The two sulfonate groups enhance its hydrophilicity, reducing aggregation and non-specific binding, which is critical for achieving high-quality super-resolution images. This document provides a detailed overview of the applications of **DiSulfo-Cy5 alkyne** in super-resolution microscopy, including quantitative performance data and detailed experimental protocols.

## Key Features of DiSulfo-Cy5 Alkyne:

- **High Photostability and Brightness:** Essential for detecting single molecules with high precision.
- **Water-Solubility:** Minimizes aggregation and non-specific background signals.

- **Bioorthogonal Reactivity:** The alkyne group allows for specific labeling of azide-modified targets without interfering with biological systems.[1]
- **Spectral Properties:** With an excitation maximum around 646 nm and an emission maximum around 662 nm, it is compatible with common laser lines used in super-resolution microscopy.

## Applications in Super-Resolution Microscopy

**DiSulfo-Cy5 alkyne** is a versatile tool for a range of super-resolution imaging applications, including:

- **dSTORM (direct Stochastic Optical Reconstruction Microscopy):** In dSTORM, the photoswitching properties of cyanine dyes like DiSulfo-Cy5 are exploited to temporally separate the fluorescence of individual molecules.[2][3] By precisely localizing each molecule, a super-resolved image is reconstructed. The thiol-induced blinking of Cy5 is a key aspect of this technique.[3]
- **DNA-PAINT (DNA Point Accumulation for Imaging in Nanoscale Topography):** This technique utilizes the transient binding of a fluorescently labeled oligonucleotide (imager strand) to a complementary docking strand conjugated to the target molecule.[4][5] **DiSulfo-Cy5 alkyne** can be used to label the imager strand, offering high signal-to-noise and excellent localization precision. The blinking in DNA-PAINT is independent of dye photophysics, allowing for precise control over the imaging process.[4]

## Quantitative Performance Data

The performance of cyanine dyes is critical for the quality of super-resolution images. The following tables summarize key quantitative data for Cy5 and its sulfonated analogue Alexa Fluor 647, which serve as excellent proxies for the performance of **DiSulfo-Cy5 alkyne** in dSTORM and DNA-PAINT.

Parameter	Cy5	Alexa Fluor 647	Reference
Photon Count per Switching Event	~770	~5,000	[6]
Localization Precision (dSTORM)	~8.4 nm	~6-7 nm	[6]
On/Off Duty Cycle	Low (~0.001)	Low (~0.001)	[7]

Parameter	DNA-PAINT with Cy5-labeled Imager	Reference
Localization Precision	Sub-10 nm	[4]
Blinking Kinetics	Tunable via imager concentration and sequence	[8][9]

## Experimental Protocols

### Protocol 1: Labeling of Azide-Modified Proteins with DiSulfo-Cy5 Alkyne for dSTORM Imaging

This protocol describes the labeling of azide-modified proteins in fixed cells using a copper-catalyzed click reaction, followed by preparation for dSTORM imaging.

Materials:

- Fixed cells containing azide-modified proteins (e.g., metabolically labeled with L-azidohomoalanine - AHA)
- DiSulfo-Cy5 alkyne**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate

- Phosphate-buffered saline (PBS), pH 7.4
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer (e.g., 100 mM MEA, 2% (w/v) glucose, 4 U/mL glucose oxidase, 80 U/mL catalase in PBS, pH 7.4)[[10](#)]

#### Procedure:

- Cell Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  - Wash cells three times with PBS.
  - Permeabilize cells with permeabilization buffer for 10 minutes.
  - Wash cells three times with PBS.
- Blocking:
  - Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
- Click Reaction Labeling:
  - Prepare the click reaction master mix. For a 200  $\mu$ L reaction, mix:
    - 5  $\mu$ L of 2 mM  $\text{CuSO}_4$
    - 5  $\mu$ L of 10 mM THPTA
    - Incubate for 5 minutes at room temperature.
    - Add 5  $\mu$ L of freshly prepared 100 mM sodium ascorbate.
    - Add **DiSulfo-Cy5 alkyne** to a final concentration of 20-50  $\mu$ M.

- Bring the final volume to 200  $\mu$ L with PBS.
- Remove the blocking buffer and add the click reaction master mix to the cells.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
  - Wash the cells three times with PBS for 5 minutes each to remove unreacted dye.
- dSTORM Imaging:
  - Replace the PBS with dSTORM imaging buffer immediately before imaging.
  - Image the sample on a super-resolution microscope equipped for dSTORM.

## Protocol 2: Preparation of DiSulfo-Cy5 Alkyne Labeled Imager Strands for DNA-PAINT

This protocol describes the labeling of an azide-modified DNA oligonucleotide (imager strand) with **DiSulfo-Cy5 alkyne** for use in DNA-PAINT.

Materials:

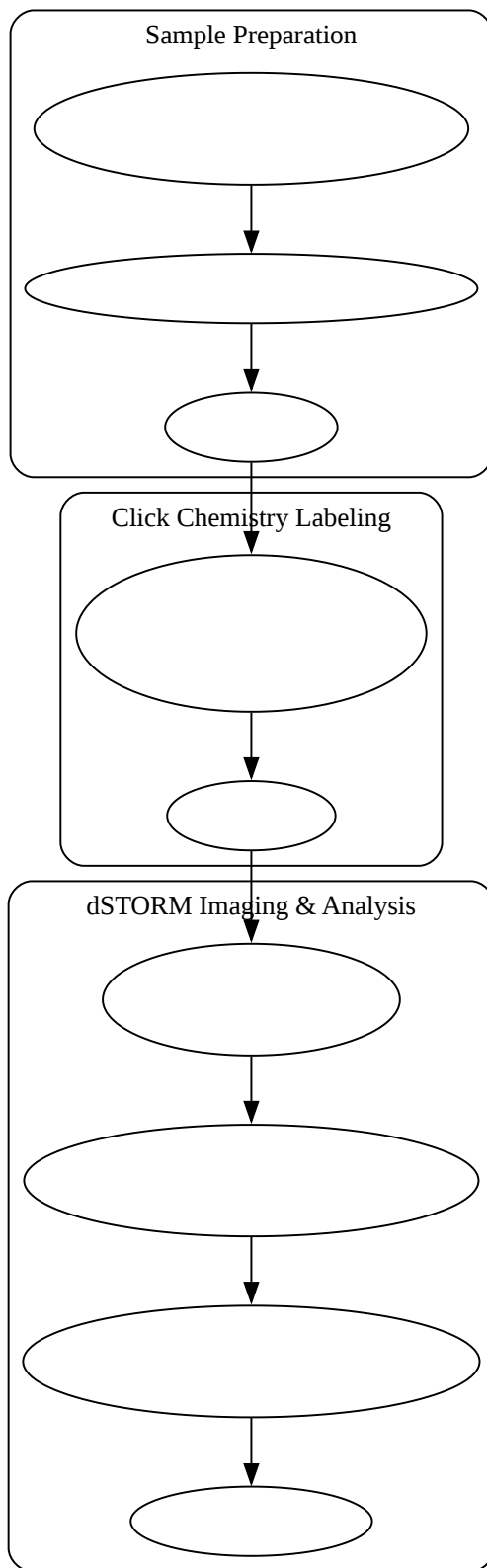
- Azide-modified DNA oligonucleotide (imager strand)
- **DiSulfo-Cy5 alkyne**
- Copper(II)-TBTA stock solution (10 mM in 55% DMSO)[[1](#)]
- Ascorbic acid stock solution (5 mM in water, freshly prepared)[[1](#)]
- 2M Triethylammonium acetate buffer, pH 7.0[[1](#)]
- DMSO
- Nuclease-free water

Procedure:

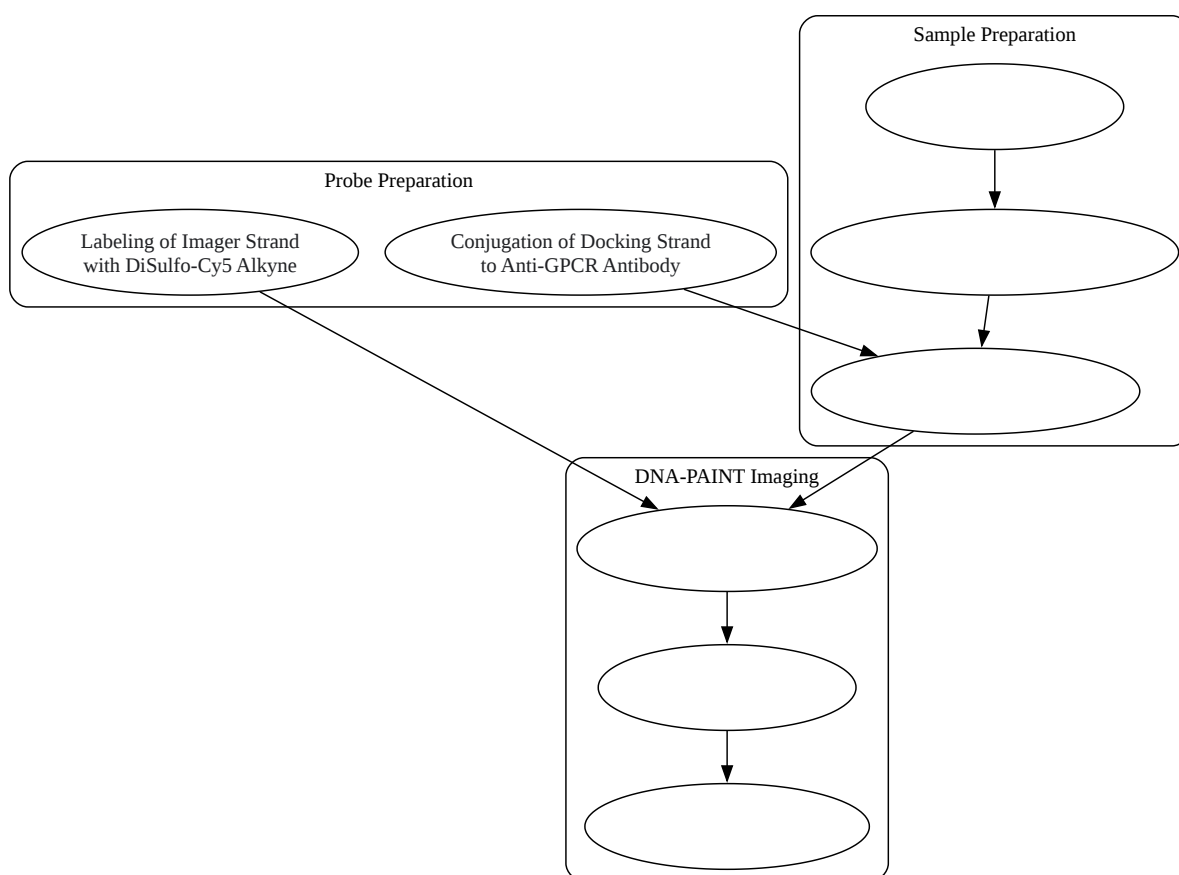
- Reaction Setup:
  - Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
  - Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[\[1\]](#)
  - Add DMSO to 50% of the final reaction volume and vortex.[\[1\]](#)
  - Add **DiSulfo-Cy5 alkyne** from a stock solution in DMSO to a final concentration that is 1.5 times the oligonucleotide concentration.[\[1\]](#)
- Click Reaction:
  - Add the required volume of 5 mM ascorbic acid stock solution and vortex briefly.[\[1\]](#)
  - Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.[\[1\]](#)
  - Add the required amount of 10 mM Copper(II)-TBTA stock solution.[\[1\]](#)
  - Flush the tube with inert gas, cap it tightly, and vortex thoroughly.[\[1\]](#)
  - Incubate at room temperature overnight, protected from light.[\[1\]](#)
- Purification:
  - Purify the labeled oligonucleotide using ethanol precipitation or HPLC to remove unreacted dye and reagents.
- DNA-PAINT Imaging:
  - Prepare the imaging solution containing the purified DiSulfo-Cy5-labeled imager strands at the desired concentration (typically in the low nanomolar range) in a suitable imaging buffer (e.g., PBS with 500 mM NaCl).
  - Image the sample on a super-resolution microscope, typically in total internal reflection fluorescence (TIRF) mode.

## Visualizations

### Signaling Pathways and Experimental Workflows



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## Conclusion

**DiSulfo-Cy5 alkyne** is a powerful and versatile fluorescent probe for super-resolution microscopy. Its excellent photophysical properties, combined with the specificity of click chemistry labeling, enable researchers to visualize cellular structures and molecular interactions with nanoscale resolution. The protocols and data presented here provide a comprehensive guide for the successful application of **DiSulfo-Cy5 alkyne** in dSTORM and DNA-PAINT experiments, paving the way for new discoveries in cell biology and drug development.

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